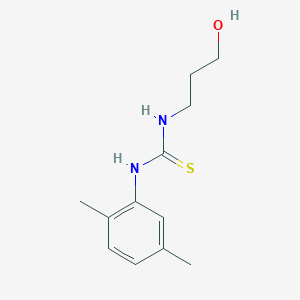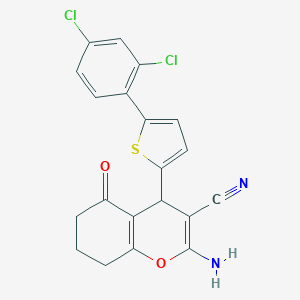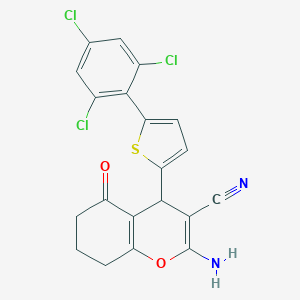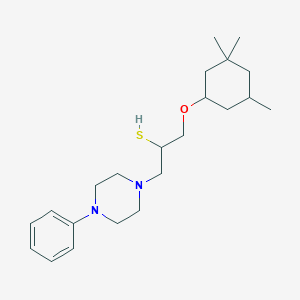
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is a chemical compound that has gained attention in scientific research for its potential therapeutic benefits. The compound is a thiourea derivative that has shown promising results in various studies for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is not fully understood. However, studies have suggested that the compound exerts its effects through various biological pathways, including the modulation of oxidative stress, inflammation, and cell cycle regulation. Additionally, the compound has been shown to inhibit the activity of various enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to have various biochemical and physiological effects. Studies have suggested that the compound has antioxidant properties, reduces inflammation, and inhibits cancer cell growth. Additionally, the compound has been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea in lab experiments include its ability to modulate various biological pathways and its potential therapeutic benefits. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for researchers. However, the limitations of using the compound include its limited solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea. One potential area of investigation is the compound's potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential in modulating the immune system and reducing inflammation could be further explored. Finally, the compound's potential in combination therapy with other drugs could be investigated to enhance its therapeutic benefits.
In conclusion, 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is a compound that has shown promising results in various scientific research studies. The compound's ability to modulate various biological pathways and potential therapeutic benefits make it an exciting area of investigation for future research.
Synthesemethoden
The synthesis of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea involves the reaction of 2,5-dimethylphenyl isothiocyanate and 3-hydroxypropylamine. The reaction is carried out in anhydrous ethanol under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis method is approximately 70%, and the purity of the compound is confirmed through various analytical techniques, including NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various studies, including its ability to inhibit cancer cell growth, reduce inflammation, and modulate oxidative stress. Additionally, the compound has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-5-10(2)11(8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOWAUDPXQMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-benzylpiperazin-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide](/img/structure/B380343.png)



![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)thiophen-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380347.png)
![Ethyl 2-({[1-({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)-3-piperidinyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B380349.png)

![Ethyl 2-[({1-[(4-chlorophenyl)sulfonyl]-2-piperidinyl}carbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B380353.png)
![2-[2-(4-{3-[(4-cyclohexylphenyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380354.png)
![4-Ethyl 2-methyl 3-methyl-5-({3-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B380356.png)
![ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380359.png)

![2-[1-(1,3-benzothiazol-2-yl)-2-(3-methyl-1-phenyl-5-piperidin-1-yl-1H-pyrazol-4-yl)vinyl]-1,3-benzothiazole](/img/structure/B380363.png)
![2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380365.png)